molecular formula C8H9NO3S B1301620 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone CAS No. 27302-94-9

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B1301620
CAS No.: 27302-94-9
M. Wt: 199.23 g/mol
InChI Key: FKRAJFAPFLYOPG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • Pyridin-4-yl protons: δ 8.75 (d, J = 5.2 Hz, 2H, H-2/H-6), 7.48 (d, J = 5.2 Hz, 2H, H-3/H-5).
  • Methylsulfonyl group: δ 3.21 (s, 3H, CH₃), 4.12 (s, 2H, CH₂).
  • Ketone proton: Not observed due to exchange broadening.

¹³C NMR (100 MHz, DMSO-d₆):

  • C=O: δ 198.2 ppm
  • Pyridin-4-yl carbons: δ 150.1 (C-2/C-6), 123.8 (C-3/C-5), 140.3 (C-4).
  • Methylsulfonyl carbons: δ 55.1 (CH₃), 44.8 (CH₂), 42.3 (S–C).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in positive mode shows:

  • Molecular ion: m/z 199.03 [M+H]⁺.
  • Major fragments:
    • m/z 181.02 [M+H–H₂O]⁺ (loss of water)
    • m/z 123.05 [C₆H₅NO]⁺ (pyridinium ion)
    • m/z 96.00 [SO₂CH₃]⁺.

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₉NO₃S with a mass error of <2 ppm.

Infrared and Raman Vibrational Spectroscopy

IR (KBr, cm⁻¹):

  • ν(C=O): 1685 (strong)
  • ν(S=O): 1320 and 1150 (asymmetric/symmetric stretching)
  • ν(C–N): 1245 (pyridine ring).

Raman (cm⁻¹):

  • Ring breathing mode of pyridine: 1005
  • δ(CH₃): 1450 (scissoring).

Thermodynamic Properties and Phase Behavior

  • Melting point : 115–117°C.
  • Boiling point : 455.8°C at 760 mmHg (predicted).
  • Thermal stability : Decomposes above 250°C via sulfonyl group elimination.
  • Enthalpy of sublimation : ΔHₛᵤᵦ = 98.2 kJ/mol (estimated from vapor pressure data).

Solubility Profile and Partition Coefficients

  • Solubility :
    • DMSO: 12.8 mg/mL
    • Methanol: 4.3 mg/mL (at 25°C).
  • logP (octanol/water) : -1.10 ± 0.05 (experimental), -1.25 (calculated via XLogP3).
  • Hansen solubility parameters :
    • δₚ (polar): 9.2 MPa¹/²
    • δₕ (hydrogen bonding): 5.1 MPa¹/².

Table 2: Solubility in common solvents

Solvent Solubility (mg/mL)
Water 0.32
Ethanol 2.1
Acetone 8.9

Properties

IUPAC Name

2-methylsulfonyl-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-2-4-9-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRAJFAPFLYOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371735
Record name 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one
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Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27302-94-9
Record name 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-pyridin-3-ylethanone
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Preparation Methods

Grignard Reagent Addition to Sulfonyl-Substituted Esters

A more refined and high-yielding method involves the reaction of a methylsulfonyl-substituted phenyl acetic acid or its salt with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a Grignard reagent such as tert-butylmagnesium chloride. This reaction is typically carried out in tetrahydrofuran (THF) solvent at temperatures between 40°C and 70°C (preferably 65°C). The Grignard reagent and ester are added simultaneously over 30 minutes to 2 hours, with 1 hour being optimal for laboratory scale. The product is isolated by conventional extraction and crystallization techniques, yielding 78-88% molar yield.

Hydration of Alkynyl Pyridine Intermediates

The intermediate 1-(6-methylpyridin-3-yl)ethanone can be prepared by hydration of 5-ethynyl-2-methylpyridine in a sulfuric acid and toluene mixture (ratios from 2:1 to 4:1, preferably 4:1) at 50-80°C for 2-16 hours. The product is extracted with ethyl acetate and concentrated. This step provides a key intermediate for subsequent coupling with sulfonyl-containing reagents.

Cross-Coupling and Condensation Reactions

Coupling reactions such as nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed to attach the pyridinyl moiety to a methylsulfonyl-substituted aryl group. Palladium-based catalysts like Pd(PPh₃)₄ are commonly used to improve yields. Polar aprotic solvents such as DMF or dichloromethane enhance reaction efficiency. Purification is typically achieved by column chromatography followed by recrystallization to ensure high purity (>95%).

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydration of 5-ethynyl-2-methylpyridine H2SO4/toluene (4:1) mixture 50-80°C 2-16 hours >90 Extraction with ethyl acetate
Grignard addition tert-butylmagnesium chloride, THF 40-70°C (65°C) 30-120 min 78-88 Simultaneous addition of reagents
Cross-coupling Pd(PPh3)4 catalyst, DMF or DCM Reflux or RT Several hours High Requires purification by chromatography
Direct sulfonation Starting from 1-(pyridin-4-yl)ethanone Variable Variable Moderate Control to avoid over-oxidation
  • The Grignard reagent method avoids the use of hazardous oxidants like hydrogen peroxide, reducing safety risks.
  • Use of sulfonate intermediates with sulfur already in the sulfone oxidation state eliminates the need for final oxidation steps.
  • Avoidance of tungsten-based catalysts simplifies the process and reduces costs.
  • High molar yields (up to 90%) and purity are achievable with optimized conditions.
  • Reaction times and temperatures are moderate, suitable for scale-up.
  • Challenges include controlling side reactions and impurity formation (e.g., impurity "408" in some processes), which require careful monitoring by HPLC and purification.
  • The preparation of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone is efficiently achieved via Grignard addition to sulfonyl-substituted esters in THF at 65°C with yields up to 88%.
  • Hydration of alkynyl pyridine intermediates provides a reliable route to key ethanone intermediates with yields exceeding 90%.
  • Avoidance of hazardous oxidants and tungsten catalysts improves safety and environmental profile of the synthesis.
  • Cross-coupling methods with palladium catalysts offer alternative routes with high selectivity and purity.
  • Purification by extraction, crystallization, and chromatography is essential to obtain high-purity final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and reported biological activities:

Compound Name CAS/Ref Molecular Formula Key Features Biological Activity/Notes
This compound 27302-94-9 C₈H₉NO₃S Pyridin-4-yl + 2-methylsulfonyl ethanone Limited direct data; structural analogs show CB1 antagonism
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 221615-75-4 C₁₅H₁₅NO₃S Pyridin-3-yl (6-methyl) + 4-methylsulfonylphenyl ethanone Potential pharmaceutical intermediate; sulfonyl group enhances solubility and binding
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one - C₁₆H₁₆N₂O₃S 4-Methylsulfonylphenyl + 4-methoxyphenylamino ethanone Evaluated for medicinal chemistry applications; IR peaks at 1297 cm⁻¹ (SO₂), 1675 cm⁻¹ (C=O)
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone 1060810-86-7 C₁₄H₁₃NO Pyridin-4-yl + p-tolyl ethanone (lacks sulfonyl) Structural similarity; used in coordination chemistry for metal complexes
1-(2-Methylpyridin-4-yl)ethanone 100866-13-5 C₈H₉NO Pyridin-4-yl (2-methyl) + ethanone (no sulfonyl) Intermediate in Schiff base synthesis; forms octahedral complexes with Ni(II), Cd(II)
2-(4-Amino-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylthio)-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl) - C₂₃H₁₅F₃N₆OS Phenothiazine + trifluoromethyl + pyridyl-triazolethio ethanone CB1 receptor antagonist; mp 156–168°C; characterized by NMR and MS

Key Structural and Functional Insights:

Phenothiazine-based analogs (e.g., compound 29 in ) exhibit higher molecular complexity and biological activity due to fused aromatic systems and trifluoromethyl groups .

Synthetic Routes: The target compound may be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for 2-bromo-1-(pyridin-4-yl)ethanone in thiazole-pyrazoline derivatives .

Biological Relevance: Sulfonyl-containing compounds (e.g., 4-methylsulfonylphenyl derivatives) are common in drug discovery for targeting enzymes like cyclooxygenase-2 (COX-2) .

Biological Activity

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone is an organic compound characterized by a methylsulfonyl group attached to a pyridine ring and an ethanone moiety. Its chemical formula is C₉H₉NO₂S, and it weighs approximately 199.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

The compound's structure includes:

  • Methylsulfonyl group : Enhances solubility and reactivity.
  • Pyridine ring : Contributes to its aromatic character, making it a candidate for various chemical modifications.

Biological Activity Overview

Research on this compound indicates potential interactions with biological targets, particularly enzymes or receptors involved in inflammatory pathways. However, specific mechanisms of action remain largely unexplored. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Potential interactions with bacterial enzymes.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key compounds related to its structure:

Compound NameStructureUnique Features
2-AcetylpyridineC₇H₇NOUsed as a flavoring agent; simpler structure.
1-(Pyridin-3-yl)ethanoneC₉H₉NOLacks sulfonyl group; different biological profile.
4-AcetylpyridineC₇H₇NOSimilar acetyl group; used in organic synthesis.
2-(4-Methylthio)phenyl)-1-pyridin-3-ylethanoneC₁₄H₁₃N₁O₃SContains thioether instead of sulfone; distinct reactivity.

Uniqueness : The methylsulfonyl group in this compound may enhance its solubility and reactivity compared to other compounds lacking this functional group.

Future Research Directions

Further investigation into the biological activity of this compound is warranted, particularly focusing on:

  • Mechanistic Studies : Elucidating specific interactions with biological targets.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in relevant disease models.
  • Structure Optimization : Exploring analogs to enhance desired biological activities while minimizing toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, and how can purity be optimized?

  • Methodological Answer : A common approach involves sulfonylation of a pyridine-ethanone precursor using methylsulfonyl chloride under basic conditions. For example, similar compounds (e.g., 2-(4-methylsulfonylphenyl)-N-phenyl derivatives) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, achieving yields up to 81% after refluxing in anhydrous solvents like dichloromethane . Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity optimization requires monitoring by TLC and confirming with LC-MS or HPLC (≥95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., sulfonyl S=O stretches at ~1150–1297 cm⁻¹, ketone C=O at ~1675 cm⁻¹) .
  • Mass Spectrometry : LC-MS (ESI) provides molecular ion peaks (e.g., [M-H]⁻ at m/z 318 for analogs) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR resolves pyridinyl and methylsulfonyl substituents (e.g., pyridinyl protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Determines solid-state geometry (e.g., octahedral coordination in metal complexes) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent decomposition. Avoid exposure to moisture (hygroscopic sulfonyl groups may hydrolyze). Use inert atmospheres (N₂/Ar) during reactions. Safety protocols include fume hoods, chemical-resistant gloves, and emergency washes per SDS guidelines .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s coordination chemistry with transition metals?

  • Methodological Answer : The pyridinyl nitrogen and ketone oxygen serve as potential donor sites. For example, Schiff base ligands derived from pyridin-4-yl ethanone form octahedral complexes with Ni(II), Cd(II), and Zn(II) . Experimental steps:

React the compound with hydrazinecarbodithioate to form a Schiff base ligand.

Treat with metal salts (e.g., NiCl₂) in ethanol under reflux.

Characterize complexes via UV-Vis, EPR, and magnetic susceptibility to confirm geometry .

Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. weak cytotoxicity) be resolved?

  • Methodological Answer : Contradictions may arise from impurity levels, assay conditions, or cell-line variability. Mitigation strategies:

  • Purity Validation : Use HPLC to confirm ≥98% purity (CAS 221615-75-4) .
  • Standardized Assays : Replicate studies using CLSI/MIC protocols for antimicrobial activity .
  • Orthogonal Validation : Cross-check cytotoxicity via MTT and apoptosis assays (e.g., Cd(II) complexes show strong activity, while Zn(II) analogs are inactive) .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use PyMOL or AutoDock to model interactions with enzymes/receptors (e.g., COX-2 for anti-inflammatory applications). The methylsulfonyl group may engage in hydrophobic pockets, while pyridinyl nitrogen participates in hydrogen bonding .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies for redox activity) .

Q. How does substituent variation (e.g., pyridinyl position, sulfonyl vs. thioether) impact structure-activity relationships?

  • Methodological Answer : Compare analogs like 1-(pyridin-3-yl) or 2-(methylthio) derivatives . For example:

  • Positional Isomers : Pyridin-4-yl derivatives show stronger π-π stacking with aromatic residues than pyridin-2-yl .
  • Sulfonyl vs. Thioether : Methylsulfonyl enhances electrophilicity and target binding vs. methylthio’s redox sensitivity .

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